molecular formula C12H9N3O2 B2968773 3-Methyl-4-phenoxy-[1,2]oxazolo[5,4-d]pyrimidine CAS No. 672925-12-1

3-Methyl-4-phenoxy-[1,2]oxazolo[5,4-d]pyrimidine

Cat. No.: B2968773
CAS No.: 672925-12-1
M. Wt: 227.223
InChI Key: HRORRWAWOALHJJ-UHFFFAOYSA-N
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Description

3-Methyl-4-phenoxy-[1,2]oxazolo[5,4-d]pyrimidine is a heterocyclic compound featuring a fused oxazole-pyrimidine scaffold. Its structure includes a methyl group at position 3 and a phenoxy substituent at position 2.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-phenoxy-[1,2]oxazolo[5,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c1-8-10-11(13-7-14-12(10)17-15-8)16-9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRORRWAWOALHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=NC=N2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-phenoxy-[1,2]oxazolo[5,4-d]pyrimidine typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives with pyrimidine rings .

Industrial Production Methods

Industrial production of oxazolo[5,4-d]pyrimidines, including this compound, often employs large-scale cyclization reactions using efficient and cost-effective reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of these processes .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-phenoxy-[1,2]oxazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[5,4-d]pyrimidine N-oxides, while reduction can produce reduced derivatives with altered electronic properties .

Scientific Research Applications

3-Methyl-4-phenoxy-[1,2]oxazolo[5,4-d]pyrimidine is a chemical compound that belongs to the oxazolo[5,4-d]pyrimidines class, which has a broad range of biological activities, especially in medicinal chemistry and drug development . Pyrimido[5,4-d]pyrimidines, which are structurally related to purines, have demonstrated anticancer, antiviral, and antimicrobial properties, making them valuable for creating therapeutic agents.

Reactivity and Biological Activity
this compound can participate in chemical reactions typical of heterocycles, with its reactivity influenced by the substituents on the rings. Oxazolo[5,4-d]pyrimidines have shown promise as anticancer agents, inhibiting VEGFR-2, adenosine kinase, Aurora A kinase, Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and ubiquitin-activating enzymes (E1 enzymes) . They can also activate the caspase cascade or inhibit angiogenesis, which may result in the inhibition of the growth of certain tumor cell lines . Some exhibit anticancer activity without a clearly identified mode of action .

Mechanism of Action
The mechanism of action for this compound primarily involves interference with cellular processes related to cancer cell proliferation. Research indicates that compounds within this class may act by:

  • Inhibiting DNA synthesis
  • Disrupting cell cycle progression
  • Inducing apoptosis (programmed cell death) in cancer cells

These mechanisms suggest potential pathways through which this compound could exert its anticancer effects.

Applications

This compound has potential applications in various scientific fields:

  • Medicinal Chemistry : As a building block for synthesizing new pharmaceuticals.
  • Drug Development : For creating targeted cancer therapies.
  • Chemical Research : As a reagent in organic synthesis.
  • Antimicrobial Agents: These compounds have demonstrated potential as antimicrobial agents against both Gram-.

Mechanism of Action

The mechanism of action of 3-Methyl-4-phenoxy-[1,2]oxazolo[5,4-d]pyrimidine involves its interaction with molecular targets such as kinases and other enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby interfering with their normal function. This inhibition can lead to various biological effects, including the suppression of cell proliferation and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations in Oxazolo[5,4-d]pyrimidines

Key structural differences among oxazolo[5,4-d]pyrimidine derivatives lie in substituent positions and functional groups:

  • Position 2: Derivatives with a 5-amino-3-methylisoxazole moiety (e.g., compounds SCM1–10) exhibit immunosuppressive and anticancer activities .
  • Position 5 : Methyl or hydrogen substitutions influence cytotoxicity. Removal of the methyl group (e.g., compound 3g) enhances anticancer effects against HT29 cells (CC50 = 58.4 µM vs. cisplatin’s 47.2 µM) .
  • Position 7: Aliphatic amino chains (e.g., 3-(N,N-dimethylamino)propyl in 3g) improve VEGFR-2 inhibitory activity and selectivity .

Table 1: Cytotoxicity of Selected Oxazolo[5,4-d]pyrimidines

Compound Substituents CC50 (HT29) Selectivity (NHDF) Reference Drugs (CC50)
3-Methyl-4-phenoxy 3-CH₃, 4-OPh N/A N/A N/A
3g 7-(N,N-dimethylamino)propyl 58.4 µM >171.81 µM Cisplatin: 47.2 µM
SCM1–10 5-CH₃, 2-isoxazole Variable Moderate 5-FU: 381.2 µM

Comparison with Oxazolo[4,5-d]pyrimidines

Oxazolo[4,5-d]pyrimidines differ in ring fusion position, leading to distinct bioactivity profiles. These compounds show antiviral activity and moderate cytotoxicity but lack extensive anticancer data compared to their [5,4-d] counterparts . For example, chlorinated derivatives (e.g., 7-chloro-oxazolo[4,5-d]pyrimidine) exhibit antiviral effects but lower potency in VEGFR-2 inhibition .

Anticancer Activity and Mechanisms

  • VEGFR-2 Inhibition: Oxazolo[5,4-d]pyrimidines with amino chains (e.g., 3g) bind VEGFR-2 via hydrogen bonds with Glu885 and Asp1046, mimicking 5-fluorouracil (5-FU) interactions . The phenoxy group in 3-Methyl-4-phenoxy may alter binding affinity due to steric or electronic effects.
  • Cytotoxicity: Derivatives with aliphatic amines (3g) outperform 5-FU in HT29 cells (Table 1) and show lower toxicity to normal human dermal fibroblasts (NHDFs) .

Pharmacokinetic and Physicochemical Properties

  • ADME Profiles: Oxazolo[5,4-d]pyrimidines with hydrophilic substituents (e.g., amino chains) exhibit improved solubility and absorption, critical for oral bioavailability.
  • Druglikeness: Computational models predict favorable ADME properties for amino-substituted derivatives, while bulky groups (e.g., phenoxy) may require optimization for metabolic stability .

Key Research Findings and Trends

  • Structure-Activity Relationship (SAR): Amino and methyl groups at positions 7 and 5 significantly enhance anticancer activity, while phenoxy substituents remain underexplored .
  • Dual Applications : The oxazolo[5,4-d]pyrimidine scaffold is versatile, with substituents dictating biological roles—antimetabolites in oncology or growth regulators in agriculture .
  • Future Directions: Molecular docking and synthesis of 3-Methyl-4-phenoxy derivatives could elucidate its VEGFR-2 binding mode and cytotoxicity profile .

Biological Activity

3-Methyl-4-phenoxy-[1,2]oxazolo[5,4-d]pyrimidine is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the formation of the oxazolo[5,4-d]pyrimidine system, which is structurally similar to purines. This similarity positions it as a promising candidate for drug development. The compound's structure allows for various substitutions that can enhance its biological activity.

Biological Activity Overview

Research indicates that derivatives of oxazolo[5,4-d]pyrimidine exhibit a broad spectrum of biological activities including:

  • Anticancer Activity : Several studies have demonstrated that this compound and its derivatives inhibit the growth of various cancer cell lines. For instance, compounds from this class have shown cytotoxic effects against lung adenocarcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (HT29) cells.
  • Antiviral Properties : Certain oxazolo[5,4-d]pyrimidines have been reported to possess antiviral activity by inhibiting viral replication mechanisms.
  • Immunosuppressive Effects : Some derivatives have demonstrated potential in modulating immune responses, making them candidates for further investigation in autoimmune diseases.

In Vitro Studies

A series of in vitro studies evaluated the cytotoxicity of this compound against various cancer cell lines. The following table summarizes some key findings:

CompoundCell LineCC50 (µM)Reference DrugReference Drug CC50 (µM)
3gHT2958.44 ± 8.75Cisplatin47.17 ± 7.43
3eHT29129.41 ± 10.045-FU381.16 ± 25.51
3hA549>200--
3jMCF7>200--

The results indicate that compound 3g is particularly noteworthy due to its low toxicity against normal human dermal fibroblasts (NHDFs) compared to traditional chemotherapeutics like cisplatin and fluorouracil.

The mechanism by which these compounds exert their biological effects involves several pathways:

  • Inhibition of Kinases : Many oxazolo[5,4-d]pyrimidines act as inhibitors of key kinases involved in cancer progression, including VEGFR-2 and Aurora A kinase.
  • Caspase Activation : Some derivatives can activate the caspase cascade leading to apoptosis in cancer cells.
  • Antimetabolite Activity : Due to their structural resemblance to purines, these compounds may interfere with nucleic acid synthesis.

Case Studies

Recent studies have highlighted the potential applications of this compound in clinical settings:

  • Colorectal Cancer Treatment : In a study assessing the efficacy of various oxazolo[5,4-d]pyrimidine derivatives against colorectal cancer cell lines, compound 3g showed promising results with a selectivity index indicating lower toxicity towards normal cells compared to cancer cells.
  • Viral Infections : Another investigation explored the antiviral properties of related compounds against viral strains; results indicated significant inhibition of viral replication.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-Methyl-4-phenoxy-[1,2]oxazolo[5,4-d]pyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via heterocyclic condensation reactions using POCl₃ as a cyclizing agent under reflux conditions (60°C–108°C) in solvents like DMF or ethanol/water mixtures . Optimization includes adjusting stoichiometric ratios (e.g., 4.00 equiv. POCl₃) and monitoring reaction progress via TLC or HPLC. Post-synthesis purification via column chromatography or recrystallization (e.g., DMF/ice-water) improves yield and purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural confirmation, with refinement parameters such as R factor ≤ 0.046 and data-to-parameter ratios ≥13.9 ensuring accuracy . Complementary techniques include:

  • NMR : ¹H/¹³C NMR for functional group and substituent analysis.
  • Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation.
  • IR spectroscopy : To identify oxazole and pyrimidine ring vibrations .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Perform accelerated stability studies using buffer solutions (e.g., ammonium acetate, pH 6.5) under thermal stress (40°C–60°C) . Monitor degradation via HPLC with UV detection (λ = 254 nm) and quantify impurities using validated calibration curves .

Advanced Research Questions

Q. How does the structural uniqueness of this compound influence its reactivity compared to related heterocycles?

  • Methodological Answer : The fused oxazolo-pyrimidine system exhibits distinct electronic effects due to methyl and phenoxy substituents. Comparative reactivity studies with imidazo[1,2-a]pyridines or benzoxazoles (e.g., nucleophilic substitution rates) should employ DFT calculations to map electron density distributions . Experimental validation can involve kinetic profiling under standardized conditions (e.g., EtOH/H₂O reflux) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Assay standardization : Use uniform cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., 5-(4-methoxyphenyl) derivatives) .
  • Data normalization : Express activity as % inhibition relative to positive/negative controls.
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify outliers in IC₅₀ values from independent studies .

Q. How can regioselective functionalization of the oxazolo-pyrimidine core be achieved?

  • Methodological Answer : Directed C–H activation using palladium catalysts (e.g., Pd(OAc)₂) enables selective modifications at the 4-phenoxy position . Protecting groups (e.g., tert-butyldimethylsilyl) can shield reactive sites during multi-step synthesis . Monitor regioselectivity via LC-MS and 2D NMR (e.g., NOESY) .

Q. What computational approaches predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinase domains).
  • QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. chloro groups) with activity data from analogs like 6-(4-chlorophenyl) derivatives .
  • MD simulations : Analyze binding stability over 100-ns trajectories using GROMACS .

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